2,2',5,6'-Tetrabromodiphenyl ether
Description
Contextualizing Polybrominated Diphenyl Ethers (PBDEs) as Environmental Contaminants
PBDEs are not chemically bound to the materials they are added to, which allows them to leach into the environment over time. nih.gov This has resulted in their detection in various environmental matrices, including air, water, soil, and sediment. nih.govnih.govresearchgate.netenvironment-agency.gov.uk Due to their lipophilic (fat-loving) nature, PBDEs have a high affinity for fatty tissues, leading to their accumulation in living organisms, a process known as bioaccumulation. nih.govoapen.org As they move up the food chain, their concentration increases in a process called biomagnification. nih.govenvironment-agency.gov.uk This has led to the classification of certain PBDE mixtures as persistent organic pollutants (POPs) under the Stockholm Convention, an international treaty aimed at phasing out or restricting the production and use of these harmful chemicals. nih.govenvironment-agency.gov.uk
The less brominated PBDEs, such as the tetra- and pentabromodiphenyl ethers, are of particular concern as they are considered more toxic and bioaccumulative than their more highly brominated counterparts. nih.gov
Significance of Tetrabromodiphenyl Ether Congeners in Environmental Research
Within the large family of PBDEs, which includes 209 possible congeners (individual chemical compounds), the tetrabromodiphenyl ethers (tetraBDEs) have been a major focus of environmental research. There are 42 possible congeners of tetraBDE. epa.gov These congeners are significant components of commercial flame retardant mixtures, particularly the "PentaBDE" formulation. epa.govwikipedia.org
Research has shown that tetraBDEs are among the most prevalent PBDE congeners found in environmental samples and human tissues. researchgate.net For instance, BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) is one of the most widely detected and studied PBDE congeners. nih.govmdpi.comnih.govnih.govsacredheart.edu The widespread presence and potential for adverse effects of tetraBDEs have made them a priority for scientific investigation to understand their environmental fate, transport, and toxicological implications.
Focus on 2,2',5,6'-Tetrabromodiphenyl Ether (BDE-61) within the PBDE Congener Profile
This article will focus specifically on the chemical compound this compound (BDE-61), providing a detailed overview of its properties and the research findings related to this particular congener.
Physicochemical Properties of this compound (BDE-61)
The following table summarizes some of the key physicochemical properties of this compound.
| Property | Value |
| Chemical Formula | C₁₂H₆Br₄O |
| Molecular Weight | 485.79 g/mol |
| CAS Number | 243982-82-3 chemicalbook.com |
| Appearance | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Water Solubility | Not available |
| Log Kow (Octanol-Water Partition Coefficient) | Not available |
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-2-(2,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-4-5-8(14)11(6-7)17-12-9(15)2-1-3-10(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVQGIMOFXMKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=C(C=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879876 | |
| Record name | BDE-53 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-25-7 | |
| Record name | 2,2',5,6'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-53 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',5,6'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M884ZQ49KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence, Distribution, and Transport Dynamics
Global Spatial Distribution Patterns of PBDEs in Environmental Compartments
Polybrominated diphenyl ethers (PBDEs), a class of flame retardants, have become widespread environmental contaminants due to their extensive use in various consumer and industrial products. Among the 209 possible PBDE congeners, 2,2',5,6'-tetrabromodiphenyl ether, also known as BDE-71, is a component of the commercial penta-BDE mixture DE-71. While not as predominantly studied as other congeners like BDE-47 or BDE-209, BDE-71 has been detected in various environmental matrices across the globe, indicating its persistence and potential for long-range transport.
Aquatic Systems: Water Column, Sediment, and Biota
The aquatic environment serves as a significant sink for persistent organic pollutants like BDE-71. Its presence has been documented in the water column, sediment, and various aquatic organisms, reflecting its bioaccumulative potential.
Water Column: Data on the concentration of BDE-71 in the dissolved phase of the water column is limited, as hydrophobic compounds like PBDEs tend to adsorb to particulate matter. However, its presence in aquatic systems suggests it is transported via water currents, often bound to suspended solids.
Interactive Data Table: Concentration of BDE-71 in Aquatic Sediments
Biota: BDE-71 has been detected in a range of aquatic organisms, from invertebrates to fish, highlighting its bioavailability and potential for biomagnification in aquatic food webs. In mussels (Mytilus edulis) from the Bo Sea, China, BDE-71 was one of the four most abundant congeners (excluding BDE-209), accounting for 8.6% of the total measured PBDEs. researchgate.net This indicates that BDE-71 is readily taken up by marine organisms. While some studies on PBDEs in freshwater fish from the Detroit and Des Plaines Rivers in the US have been conducted, specific data for BDE-71 concentrations were not provided in the available search results. nih.gov
Interactive Data Table: Concentration of BDE-71 in Aquatic Biota
Terrestrial Environments: Soil and Dust
Terrestrial environments are also contaminated with BDE-71, primarily through atmospheric deposition and the disposal of products containing PBDEs.
Soil: Information on specific concentrations of BDE-71 in soil is not readily available in the provided search results. However, the general presence of PBDEs in soil, particularly near industrial and urban areas, suggests that BDE-71 is also likely to be found in this environmental compartment.
Dust: Indoor dust is a significant reservoir for PBDEs, including BDE-71, due to the widespread use of flame retardants in furniture, electronics, and building materials. While several studies have analyzed PBDEs in house dust from various countries, specific concentration data for BDE-71 is often aggregated with other congeners. For example, a study in Guangzhou, China, reported a median concentration for the sum of tri- to hepta-BDEs in house dust, but did not isolate the value for BDE-71. researchgate.net
Atmospheric Transport and Remote Region Deposition
The presence of BDE-71 and other PBDEs in remote regions, far from their primary sources, provides strong evidence for their long-range atmospheric transport. PBDEs can be transported in the atmosphere in both the gas phase and associated with airborne particles.
Lower-brominated congeners, like BDE-71, are more likely to be found in the gas phase, which facilitates their long-range transport. However, specific atmospheric concentration and deposition flux data for BDE-71 are limited. Studies often report the total atmospheric concentrations of several PBDE congeners combined. For instance, a study in a Mediterranean coastal site reported total air concentrations for the sum of eight PBDEs, but did not provide individual data for BDE-71. nih.gov The detection of various PBDE congeners in remote arctic environments further supports the concept of global transport, though specific data for BDE-71 in these regions is not detailed in the provided search results.
Sources and Release Pathways into the Environment
The presence of this compound (BDE-71) in the environment is a direct result of human activities, primarily its inclusion in commercial flame retardant mixtures.
Anthropogenic Emissions from Industrial Applications and Waste Streams
Industrial Applications: BDE-71 is a known component of the commercial penta-BDE mixture, DE-71. This technical mixture was widely used as an additive flame retardant in a variety of products, including polyurethane foam (used in furniture and upholstery), plastics for electronics, and textiles. nih.gov Since additive flame retardants are not chemically bound to the polymer matrix, they can be released into the environment throughout the product's lifecycle, from manufacturing and use to disposal.
Waste Streams: The disposal of products containing BDE-71 is a major pathway for its release into the environment. E-waste (electronic waste) and materials from demolished buildings are significant sources. Leaching from landfills is another important release pathway. While studies have investigated the leaching of PBDEs from electronic waste in simulated landfills, specific data on the concentration of BDE-71 in landfill leachate is not readily available. wa.gov Similarly, industrial wastewater effluents from facilities that manufacture or use PBDE-containing products can be a direct source of BDE-71 to aquatic environments.
Secondary Sources: Remobilization from Contaminated Media
Once released into the environment, BDE-71 can be remobilized from contaminated media, acting as a secondary source of pollution.
Contaminated Soils and Sediments: Soils and sediments in and around industrial areas, waste disposal sites, and urban centers can become significant reservoirs of BDE-71. Through processes such as erosion, resuspension of sediments, and volatilization from soil, BDE-71 can be reintroduced into the atmosphere and aquatic systems, contributing to its ongoing distribution in the environment. The specific dynamics of BDE-71 remobilization, however, are not well-documented in the provided search results.
Environmental Fate and Transformation Processes
Persistence and Environmental Half-Life in Varied Matrices
Polybrominated diphenyl ethers (PBDEs) are recognized for their persistence in the environment, with estimated degradation half-lives spanning from months to years. environment-agency.gov.uk These compounds are hydrophobic and can be transported over long distances, leading to their detection in remote areas like the Arctic. environment-agency.gov.uk They tend to adsorb to sediment, suspended particles, and are also found in sewage sludge after wastewater treatment. environment-agency.gov.uk
The persistence of PBDEs varies depending on the level of bromination and the environmental matrix. For instance, lower brominated congeners, such as tetra- and penta-BDEs, are known to have long half-lives in the environment, raising significant concern. nih.gov In contrast, the highly brominated deca-BDE tends to adsorb strongly to soils and sediments. nih.gov The half-life for the debromination of BDE-209 in sediments is greater than 10 years. nih.gov
Studies have determined the half-lives of several PBDE congeners. For example, the half-life of BDE-47 is reported to be 3 years, BDE-99 is 5.4 years, BDE-100 is 2.9 years, BDE-153 is 11.7 years, and BDE-154 is 5.8 years. nih.gov In contrast, some higher brominated congeners have shorter half-lives in the human body, such as BDE-183 (94 days), BDE-203 (37 days), BDE-206 (18 days), BDE-207 (19 days), BDE-208 (39 days), and BDE-209 (15 days). nih.govnih.gov
Interactive Data Table: Environmental Half-Life of Selected PBDE Congeners
| Congener | Half-Life | Matrix | Reference |
| BDE-47 | 3 years | Environment | nih.gov |
| BDE-99 | 5.4 years | Environment | nih.gov |
| BDE-100 | 2.9 years | Environment | nih.gov |
| BDE-153 | 11.7 years | Environment | nih.gov |
| BDE-154 | 5.8 years | Environment | nih.gov |
| BDE-209 | >10 years | Sediments | nih.gov |
| BDE-183 | 94 days | Human Body | nih.gov |
| BDE-203 | 37 days | Human Body | nih.gov |
| BDE-206 | 18 days | Human Body | nih.gov |
| BDE-207 | 19 days | Human Body | nih.gov |
| BDE-208 | 39 days | Human Body | nih.gov |
| BDE-209 | 15 days | Human Body | nih.gov |
Biotic Transformation and Biodegradation Mechanisms
Microbial degradation is a crucial process in the environmental fate of PBDEs. Both aerobic and anaerobic microorganisms have been shown to degrade these compounds. researchgate.net
Under anaerobic conditions, reductive debromination is a significant pathway. Studies have shown that enriched cultures containing Dehalococcoides species can degrade BDE-47, producing less brominated congeners like BDE-17 and BDE-4. nih.gov The presence of other compounds, such as trichloroethene (TCE), can inhibit this degradation. nih.gov Research has also pointed to the potential role of Acetobacterium sp. in the anaerobic degradation of BDE-47. nih.gov Furthermore, in anaerobic soil microcosms, the debromination of BDE-47 was linked to the growth of Dehalococcoides and Dehalogenimonas. nih.gov
A coculture of Dehalococcoides and Desulfovibrio species has been shown to completely debrominate tetra- and penta-BDEs to the non-brominated diphenyl ether. acs.org This process appears to be a form of respiration for the Dehalococcoides cells. acs.org
In aerobic conditions, some bacterial strains can also degrade PBDEs. For example, a strain of Pseudomonas asplenii was found to degrade BDE-99 to diphenyl ether through a series of debromination and ring-opening reactions. researchgate.net In aerobic sludge, the degradation of 4-monobrominated diphenyl ether was observed, and it was suggested that anaerobic debromination might be occurring in micro-niches within the aerobic environment, potentially by a novel Clostridiales species. nih.gov
The bioavailability of PBDEs can be a limiting factor for microbial degradation due to their hydrophobicity. nih.gov However, various microbial species, including members of Betaproteobacteria, have been identified as important in the biotransformation of PBDEs. researchgate.net
Plant Uptake and Metabolic Transformations: Debromination and Hydroxylation
Plants can absorb 2,2',5,6'-tetrabromodiphenyl ether from their environment, leading to internal metabolic processes. Studies have shown that once inside the plant, this compound can undergo debromination, where bromine atoms are removed from the molecule. For instance, in maize, the debromination of various polybrominated diphenyl ether (PBDE) congeners has been observed. frontiersin.org Similarly, pumpkin plants have demonstrated the ability to debrominate BDE-47, a related tetrabromodiphenyl ether, into a tribromodiphenyl ether (BDE-28). frontiersin.org These findings suggest that similar debromination pathways may exist for BDE-68 in certain plant species.
In addition to debromination, hydroxylation, the addition of a hydroxyl (-OH) group, is another key metabolic transformation. While specific studies on the hydroxylation of BDE-68 in plants are limited, the occurrence of this process with other PBDEs in various organisms points to its potential. Hydroxylation can increase the water solubility of the compound, potentially altering its mobility and bioavailability within the plant and the surrounding ecosystem. The mangrove species Kandelia obovata has been shown to take up and accumulate BDE-209, a highly brominated congener, with concentrations decreasing from roots to leaves. frontiersin.orgcityu.edu.hk This uptake demonstrates the potential for PBDEs to enter plant tissues, where metabolic transformations can then occur.
Enzymatic Biotransformation Processes in Organisms
A variety of organisms possess enzyme systems capable of transforming this compound. These biotransformations are crucial in determining the compound's persistence and potential toxicity.
In aquatic organisms, particularly fish, debromination appears to be a significant metabolic pathway. nih.gov Unlike mammals, which primarily metabolize PBDEs through oxidative pathways, fish have demonstrated the ability to reductively debrominate these compounds. nih.gov For example, in vitro studies with liver microsomes from common carp (B13450389) have shown the metabolism of BDEs 153 and 99 to BDE-47. nih.gov This indicates that fish can transform higher brominated PBDEs into lower brominated ones. The specific enzymes responsible for this in fish are still under investigation, but their activity can lead to different congener profiles in various fish species. nih.gov
In mammals, the metabolism of PBDEs is primarily driven by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites (OH-PBDEs). nih.govnih.gov For the related congener BDE-47, CYP2B6 has been identified as the major enzyme responsible for its hydroxylation in human liver microsomes. nih.gov This process can also be followed by the cleavage of the ether bond, producing brominated phenols. nih.gov While direct evidence for BDE-68 is less abundant, the metabolic pathways observed for other tetrabromodiphenyl ethers suggest that similar enzymatic processes, including hydroxylation and subsequent metabolism, are likely to occur.
Earthworms (Eisenia fetida) have also been shown to metabolize PBDEs. They can debrominate BDE-47 and can also transform it into methoxylated derivatives (MeO-PBDEs). nih.gov This suggests that soil organisms play a role in the environmental fate of these compounds through various biotransformation pathways.
Debromination Pathways and Formation of Lower Brominated Congeners
The debromination of this compound is a critical transformation process that results in the formation of PBDEs with fewer bromine atoms. This process can occur through both biotic and abiotic mechanisms and significantly alters the properties and potential impacts of the original compound.
Microbial action in anaerobic environments, such as sediments and soils, is a key driver of reductive debromination. nih.govnih.gov Certain anaerobic bacteria, including species of Dehalococcoides and Desulfovibrio, have been shown to use PBDEs in their respiration, removing bromine atoms in the process. nih.govacs.org This microbial debromination can lead to the formation of a range of lower brominated congeners, including tri-, di-, and even non-brominated diphenyl ether. nih.govacs.org The position of the bromine atoms on the diphenyl ether structure influences the rate and pathway of debromination, with ortho-bromines often being preferentially removed. acs.org
As mentioned previously, fish can also contribute to the formation of lower brominated congeners through metabolic debromination. nih.gov The accumulation of certain lower brominated congeners in wild fish populations may be partly attributable to the biotransformation of higher brominated PBDEs. nih.gov
The formation of these lower brominated congeners is significant because they often have different physical-chemical properties, such as increased water solubility and volatility, which can affect their environmental transport and bioavailability. Furthermore, some lower brominated congeners may exhibit different toxicological profiles than the parent compound.
Table 1: Examples of Biotransformation Products of Tetrabromodiphenyl Ethers in Different Organisms
| Parent Compound | Organism/System | Transformation Process | Key Metabolites/Products |
|---|---|---|---|
| BDE-47 | Human liver microsomes | Hydroxylation | 5-OH-BDE-47, 6-OH-BDE-47, 2,4-dibromophenol (B41371) nih.gov |
| BDE-99 | Common Carp (liver microsomes) | Debromination | BDE-47 nih.gov |
| BDE-47 | Earthworms (Eisenia fetida) | Debromination, Methoxylation | Lower brominated BDEs, MeO-PBDEs nih.gov |
| BDE-47 | Pumpkin (Cucurbita pepo) | Debromination | BDE-28 frontiersin.org |
| BDE-47 | Dehalococcoides & Desulfovibrio coculture | Reductive Debromination | Diphenyl ether acs.org |
Bioaccumulation and Trophic Transfer Mechanisms
Uptake and Accumulation in Aquatic Organisms
2,2',5,6'-Tetrabromodiphenyl ether (BDE-68) is a constituent of polybrominated diphenyl ether (PBDE) flame retardant mixtures. Like other PBDEs, BDE-68 is persistent in the environment and can be taken up by aquatic organisms. The accumulation of these compounds from the surrounding environment, including water and sediment, is a significant concern for aquatic ecosystems. nih.govnih.gov
Species-Specific Differences in Bioaccumulation Potential
The bioaccumulation of PBDEs, including congeners like BDE-68, varies significantly among different aquatic species. nih.gov These differences can be attributed to a variety of factors such as the organism's dietary habits, metabolic capacity, and trophic position within the food web. nih.gov For instance, studies on the closely related and more abundant congener, BDE-47, have shown that factors like feeding preferences and the ability to metabolize and eliminate specific congeners lead to different accumulation patterns in various fish species. nih.govresearchgate.net Fish that are more resistant to debromination may show higher concentrations of certain PBDEs. researchgate.net
In a study of breeding medaka fish (Oryzias latipes) exposed to BDE-47, males and females exhibited different accumulation levels, with males maintaining constant concentrations while females showed higher initial accumulation. nih.gov This highlights that even within a single species, factors like sex can influence bioaccumulation. The accumulation patterns observed for BDE-47, which often accounts for a significant portion of the total PBDE content in biota, provide a model for understanding how species-specific characteristics likely influence the bioaccumulation of less-studied congeners like BDE-68. nih.gov
Lipophilicity and Tissue Partitioning Dynamics
The high lipophilicity (fat-loving nature) of PBDEs is a key driver of their bioaccumulation. These compounds tend to partition from the aqueous environment into the lipid-rich tissues of aquatic organisms. nih.gov The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, and compounds with high log Kow values, like PBDEs, are more likely to bioaccumulate. oup.comsfu.ca For example, the log Kow for 2'-MeO-BDE-68, a methoxylated derivative of BDE-68, is 6.33, indicating a strong tendency to accumulate in fatty tissues. mdpi.com
Once absorbed, PBDEs are distributed to various tissues based on their lipid content. Tissues such as adipose (fat), liver, and skin are primary sites of deposition. nih.govnih.gov Studies on rats and mice have demonstrated that PBDEs and their metabolites accumulate in these lipophilic tissues. nih.govnih.gov In aquatic organisms as well, the highest concentrations of PBDEs are typically found in fat and liver tissues. nih.gov The partitioning dynamics mean that even if an organism eliminates the compound, it can persist in fatty tissues for extended periods, leading to long-term internal exposure.
Biomagnification within Aquatic and Terrestrial Food Webs
Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. nih.govnih.govpsu.eduresearchgate.net PBDEs, including BDE-68, are known to biomagnify in both aquatic and terrestrial food webs. nih.govresearchgate.net This occurs because they are persistent, bioaccumulative, and not easily metabolized or excreted, leading to their transfer and concentration from prey to predator. researchgate.net
The structure of the food web itself plays a crucial role in the extent of biomagnification. nih.govpsu.eduresearchgate.net For example, food webs that include air-breathing animals like marine mammals can show a high degree of biomagnification for certain chemicals that might not biomagnify as significantly in purely aquatic food webs. nih.govpsu.eduresearchgate.net This is due to differences in respiratory elimination pathways between water-respiring and air-breathing organisms. nih.govpsu.edu
Trophic Magnification Factors (TMFs) and Bioaccumulation Factors (BAFs)
To quantify the potential for a chemical to accumulate and magnify in the environment, scientists use several metrics, including the Bioaccumulation Factor (BAF) and the Trophic Magnification Factor (TMF).
The Bioaccumulation Factor (BAF) describes the accumulation of a chemical in an organism from all environmental exposures, including water, sediment, and diet, relative to the concentration in the surrounding water. sfu.caup.ptca.govny.gov A high BAF indicates a strong tendency for the chemical to be taken up and stored by the organism. nih.gov BAFs are influenced by the chemical's properties, such as its lipophilicity, and the organism's physiology and lipid content. sfu.cany.gov
The Trophic Magnification Factor (TMF) provides a measure of how much a chemical's concentration increases for each trophic level in a food web. nih.govresearchgate.net A TMF value greater than 1 indicates that the chemical is biomagnifying. researchgate.net TMFs are considered a holistic measure of biomagnification as they integrate the accumulation across an entire food web. researchgate.net Studies have shown that TMF values for many PBDE congeners are significantly greater than 1, confirming their biomagnification potential in aquatic ecosystems. nih.gov For instance, in a study of a freshwater lake, TMFs for several PBDE congeners ranged from 1.35 to 1.81. researchgate.net
Below is an interactive table summarizing BAF and TMF data for related PBDE congeners, which helps in understanding the potential behavior of BDE-68.
Metabolite Formation and Accumulation in Biota
Once inside an organism, PBDEs like BDE-68 can be metabolized into other compounds, primarily hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) derivatives. mdpi.comnih.gov This biotransformation can occur through the action of enzymes, such as cytochrome P450 monooxygenases. nih.gov For example, 2′-OH-BDE-68 is a known hydroxylated metabolite of BDE-68. mdpi.comsigmaaldrich.com
Ecotoxicological Pathways and Molecular Mechanisms in Aquatic and Terrestrial Biota
Endocrine System Perturbations in Animal Models
2,2',5,6'-Tetrabromodiphenyl ether is a known endocrine-disrupting chemical (EDC) that can interfere with the normal functioning of the endocrine system in animal models. These disruptions can occur through various mechanisms, including mimicking or blocking hormone receptors, altering hormone production, and affecting hormone transport and metabolism.
Thyroid Hormone Homeostasis Disruption: Mechanisms and Signaling Pathways
Due to their structural similarity to thyroid hormones, PBDEs, including the 2,2',5,6'-tetraBDE congener, can disrupt thyroid hormone homeostasis. nih.gov The primary mechanisms of this disruption include:
Competitive Binding to Transport Proteins: PBDEs can competitively bind to thyroid hormone transport proteins like transthyretin (TTR). nih.govresearchgate.net This competition can displace thyroid hormones, particularly thyroxine (T4), from their transport proteins, leading to increased clearance and reduced circulating levels of T4. nih.govresearchgate.net
Interaction with Thyroid Hormone Receptors: PBDEs and their metabolites can interact with thyroid hormone receptors (TRs), potentially acting as agonists or antagonists. nih.govacs.org This interaction can disrupt the normal signaling pathways regulated by thyroid hormones, which are crucial for development and metabolism. nih.govacs.org In vitro studies have demonstrated that PBDEs can compete with T3 for binding to TRs. nih.gov
Induction of Hepatic Enzymes: Exposure to some PBDE congeners has been shown to induce the activity of hepatic enzymes, such as UDP-glucuronosyltransferases (UGTs). nih.govfrontiersin.org These enzymes are involved in the metabolism and excretion of thyroid hormones. nih.gov Increased UGT activity can lead to enhanced glucuronidation and subsequent biliary elimination of T4, thereby lowering its serum concentration. researchgate.netnih.gov
Alterations in Gene Expression: Studies have shown that exposure to certain BDE congeners can alter the expression of genes involved in thyroid hormone homeostasis. For example, a study on BDE-47 in mice demonstrated decreased mRNA expression of hepatic transthyretin and the monocarboxylate transporter 8 (Mct8), which are important for thyroid hormone transport. nih.gov
A study in female C57BL/6 mice exposed to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) resulted in a significant decrease in serum total thyroxine (T4) concentrations. nih.gov This was accompanied by increased mRNA expression of hepatic Ugt1a1, Ugt1a7, and Ugt2b5, as well as Cyp2b10. nih.gov These findings suggest that the activation of the nuclear receptor CAR and subsequent changes in hepatic UGTs and transporters contribute to the observed decrease in circulating T4 levels. nih.gov
Reproductive System Impairment: Molecular Pathways in Experimental Models
The endocrine-disrupting properties of this compound extend to the reproductive system. The disruption of thyroid hormone signaling by PBDEs can have downstream consequences on reproductive function, as thyroid hormones are essential for normal reproductive development and function. nih.gov
Exposure to PBDEs has been associated with adverse effects on various reproductive parameters in animal models. nih.gov The molecular pathways underlying these impairments are complex and can involve:
Disruption of Steroidogenesis: PBDEs may interfere with the synthesis of sex hormones.
Alteration of Sex Hormone Receptor Signaling: Similar to their interaction with thyroid hormone receptors, PBDEs may also bind to and modulate the activity of estrogen and androgen receptors.
Impact on Gonadal Development and Function: Exposure to these compounds during critical developmental windows can lead to abnormalities in the development and function of the testes and ovaries.
Neurotoxicological Effects in Developing Organisms
The developing nervous system is particularly vulnerable to the toxic effects of this compound. sacredheart.edu Exposure during critical periods of brain development can lead to lasting neurobehavioral and cognitive deficits. nih.gov
Neurobehavioral Abnormalities: Underlying Molecular Mechanisms
Exposure to PBDEs has been linked to a range of neurobehavioral abnormalities in animal studies, including altered spontaneous behavior, learning and memory deficits, and increased anxiety-like behaviors. nih.govresearchgate.net The molecular mechanisms thought to underlie these effects include:
Disruption of Thyroid Hormone Signaling: As thyroid hormones are critical for brain development, the disruption of their signaling by PBDEs is a major contributor to neurotoxicity. nih.gov
Oxidative Stress: PBDEs can induce the production of reactive oxygen species (ROS) in the brain, leading to oxidative stress and damage to neurons. nih.govmdpi.com
Interference with Signal Transduction Pathways: These compounds can interfere with various intracellular signaling pathways crucial for neuronal function and plasticity. nih.gov
Alterations in Neurotransmitter Systems: PBDEs have been shown to affect the release and function of key neurotransmitters. nih.gov
Induction of Neuronal Apoptosis: Exposure to PBDEs can trigger programmed cell death in neurons. nih.gov
In a study using a zebrafish model, exposure to BDE-47 resulted in altered neurobehavior, including changes in T-maze exploration performance, which is indicative of learning and memory. nih.gov These behavioral changes were associated with altered expression of genes in the brain, including c-fos, bcl-2, grin1b, and lingo1b, which are involved in neuronal activity, apoptosis, and synaptic plasticity. nih.gov
Developmental Neurotoxicity: Cellular and Biochemical Changes
Developmental exposure to this compound can cause significant cellular and biochemical changes in the developing brain. sacredheart.edu These changes can disrupt normal neurodevelopmental processes, leading to structural and functional abnormalities. sacredheart.edu
Studies in zebrafish embryos have demonstrated that exposure to BDE-47 can lead to:
Abnormal Neuronal Development: This includes damaged neuronal development and aberrant development of the lateral line nervous system. researchgate.net
Disrupted Axonal and Myelin Development: Research has shown that BDE-47 affects the expression of genes related to axonal development (tuba1a, tuba1b, tuba1c, syn2a, gap43 & shha) and can decrease the number of oligodendrocytes, which are responsible for myelination in the central nervous system. sacredheart.eduresearchgate.net
Altered Gene Expression Related to Neurodevelopment: RNA-Seq analysis in zebrafish revealed that BDE-47 exposure down-regulated pathways related to neurodevelopment and interfered with the expression of genes involved in the Wnt signaling pathway, which is crucial for various developmental processes. researchgate.net
Changes in Cellular Metabolism: In PC12 cells, a model for neuronal cells, BDE-47 exposure was found to attenuate mitochondrial respiration and enhance glycolysis. nih.gov It also led to reductions in metabolites of the TCA cycle, indicating impaired mitochondrial function. nih.gov
Immunomodulatory Actions and Cellular Responses
Emerging evidence suggests that this compound can also modulate the immune system. nih.govnih.gov The immunotoxic effects of PBDEs are an area of growing concern.
Studies using the human macrophage-like cell line THP-1 have shown that BDE-47 can:
Modulate Cytokine Expression: BDE-47 treatment can affect the expression of key inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.gov
Alter microRNA Profiles: The compound can change the expression of intracellular microRNAs (miRNAs) that are involved in regulating inflammatory responses and macrophage differentiation. nih.gov
Interfere with Extracellular Vesicle Communication: BDE-47 can alter the biogenesis and miRNA cargo of small extracellular vesicles (sEVs) released by macrophages. nih.govnih.gov These sEVs can, in turn, influence the immune response of bystander macrophages. nih.govresearchgate.net Specifically, sEVs from BDE-47-treated macrophages were found to exacerbate the LPS-induced pro-inflammatory response in naive macrophages. nih.gov
Impair Macrophage Function: Treatment with BDE-47 may impair the ability of macrophages to form immunological synapses and present antigens, as suggested by the downregulation of HLA-DR and CD209 expression. researchgate.net
These findings indicate that this compound can perturb the innate immune response at multiple levels, from altering intracellular signaling to interfering with intercellular communication via extracellular vesicles. nih.gov
Extracellular Vesicle-Mediated Effects on Bystander Cells
There is currently no available research from the conducted searches detailing the role of this compound (BDE-100) in mediating effects on bystander cells through extracellular vesicles. The mechanisms by which environmental toxicants can alter the cargo of extracellular vesicles, such as microRNAs, and thereby influence the behavior of neighboring (bystander) cells is an emerging area of toxicology nih.govnih.govfrontiersin.orgresearchgate.net. However, studies elucidating this pathway have focused on other PBDEs, like BDE-47, and have not yet been extended to BDE-100 nih.govnih.govfrontiersin.orgresearchgate.net.
Oxidative Stress Induction and Cellular Damage
Reactive Oxygen Species (ROS) Generation and Antioxidant Enzyme Responses
Direct and specific research on reactive oxygen species (ROS) generation and the corresponding antioxidant enzyme responses following exposure to BDE-100 is not detailed in the available search results. The induction of oxidative stress is a common mechanism of toxicity for many PBDEs, with studies on compounds like BDE-47 and BDE-99 demonstrating increased ROS production and alterations in antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in various cell and animal models nih.govnih.govnih.govresearchgate.netresearchgate.net. While it is plausible that BDE-100 may act through similar pathways, specific experimental evidence to confirm and characterize this for BDE-100 is lacking in the provided search data.
DNA Damage and Apoptosis Pathways in Cellular Models
Investigations into the molecular mechanisms of BDE-100 have provided some insights into its effects on apoptosis and cell cycle regulation. In a study utilizing an estrogen-dependent breast cancer cell line (MCF-7aroERE), BDE-100, as part of a mixture with BDE-47 and BDE-153, demonstrated estrogenic activity that influenced apoptosis and cell cycle pathways. nih.govnih.gov When studied in isolation, BDE-100 was identified as an agonist of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes CYP1A1 and CYP1B1. nih.govnih.gov These enzymes are involved in the metabolism of xenobiotics and can contribute to the generation of reactive intermediates that may lead to cellular damage. The study also characterized BDE-100 as a very weak agonist or antagonist of estrogen receptor α (ERα). nih.govnih.gov In vivo, the mixture containing BDE-100 increased the expression of the proliferation marker Ki-67 in a patient-derived xenograft model of breast cancer. nih.govnih.gov
Mitochondrial Dysfunction and Bioenergetic Perturbations
Research has specifically identified mitochondria as a target for BDE-100 toxicity, leading to significant impairment of their function.
Impact on Oxidative Phosphorylation (OXPHOS)
Studies using isolated mitochondria as an experimental model have demonstrated that BDE-100 can directly interfere with the process of oxidative phosphorylation (OXPHOS), the primary mechanism for ATP production in cells. nih.gov High concentrations of BDE-100 were shown to inhibit mitochondrial respiration that was stimulated by the substrates glutamate (B1630785) and malate (B86768). nih.gov This inhibition points to a disruption in the early stages of the electron transport chain.
Furthermore, BDE-100 was observed to dissipate the mitochondrial membrane potential, a critical component of the proton-motive force that drives ATP synthase. nih.gov The compound also induced mitochondrial swelling, an indicator of damage to the inner mitochondrial membrane and a phenomenon often associated with the opening of the mitochondrial permeability transition pore. nih.gov This swelling effect was insensitive to cyclosporin (B1163) A, suggesting a mechanism independent of this classical inhibitor of the permeability transition pore. nih.gov These findings collectively indicate that BDE-100 disrupts mitochondrial bioenergetics by impairing respiratory chain function and compromising the integrity of the inner mitochondrial membrane, thereby affecting oxidative phosphorylation. nih.gov
Interactive Data Table: Effects of BDE-100 on Mitochondrial Function
| Parameter | Observed Effect | Implication for Bioenergetics | Reference |
| Mitochondrial Respiration (glutamate + malate-stimulated) | Inhibition | Reduced efficiency of the electron transport chain and ATP production. | nih.gov |
| Mitochondrial Membrane Potential | Dissipation | Loss of the proton gradient necessary for ATP synthase function. | nih.gov |
| Mitochondrial Swelling | Induction | Compromised inner membrane integrity, leading to uncoupling of oxidative phosphorylation. | nih.gov |
| Calcium Homeostasis | Deregulation | Disruption of a key signaling pathway and potential trigger for mitochondrial damage. | nih.gov |
Alterations in Mitochondrial Membrane Potential
The compound this compound (BDE-100) has been shown to induce alterations in the mitochondrial membrane potential. High concentrations of BDE-100 can lead to the dissipation of this potential, a key indicator of mitochondrial dysfunction. nih.gov This effect is a crucial aspect of its cytotoxicity. nih.gov Studies on isolated mitochondria have demonstrated that BDE-100 inhibits mitochondrial respiration when glutamate and malate are used as substrates. nih.gov This inhibition contributes to the collapse of the mitochondrial membrane potential. nih.gov
In aquatic organisms, such as the rotifer Brachionus plicatilis, exposure to a similar compound, BDE-47, resulted in a decrease in mitochondrial membrane potential. nih.gov Similarly, in early porcine embryos, BDE-47 exposure led to reduced mitochondrial membrane potential levels, which reflects a disruption in the energy production process of mitochondrial oxidative phosphorylation. nih.gov Research on fish kidney cells also revealed that BDE-47 induces a decrease in mitochondrial membrane potential. nih.gov
The disruption of the mitochondrial membrane potential by BDE-100 is also associated with a deregulation of calcium homeostasis and mitochondrial swelling. nih.gov This swelling was found to be insensitive to cyclosporin A but could be partially inhibited by Ruthenium Red and N-ethyl maleimide. nih.gov Furthermore, a significant reduction in mitochondrial ATP content has been observed following exposure to BDE-100, directly linking the altered membrane potential to a decline in cellular energy production. nih.gov
Genomic and Transcriptomic Responses
Gene Expression Alterations: Microarray and RNA Sequencing Studies
Genomic and transcriptomic analyses have revealed significant alterations in gene expression in organisms exposed to BDE-100 and related polybrominated diphenyl ethers (PBDEs). RNA sequencing (RNA-Seq) has become a revolutionary tool for studying gene expression and regulation, providing deep insights into the inner workings of various organisms, including those outside of common models. zymoresearch.de
In human breast cancer cells, RNA-Seq analysis demonstrated that BDE-100 can act as a weak antagonist of estrogen receptor alpha (ERα). nih.gov It was also found to regulate unique sets of genes not affected by the ERα-specific agonist, suggesting additional mechanisms of action beyond its ERα antagonistic activity. nih.gov
Microarray analysis in zebrafish embryonic fibroblast cells exposed to a metabolite of BDE-47, 6-hydroxy-BDE-47, revealed altered expression of genes involved in proton transport and carbohydrate metabolism. acs.org These findings pointed towards the disruption of oxidative phosphorylation as a key toxicity mechanism. acs.org In developing zebrafish exposed to BDE-47 through their diet, a weak induction of CYP1A1 mRNA transcription was observed. nih.gov Further studies in zebrafish exposed to BDE-47 showed that while many upregulated pathways were related to cell and tissue metabolism, the downregulated pathways were associated with neurodevelopment. researchgate.net This corresponded with effects on the expression of genes crucial for the central nervous system, early neurogenesis, and axonal development. researchgate.net
In human M(LPS) macrophage cells, microarray and in silico analyses showed that BDE-47 can modulate the expression of a set of intracellular microRNAs (miRNAs). nih.gov These miRNAs are involved in biological pathways that regulate estrogen-mediated signaling and immune responses, particularly M1/M2 differentiation. nih.gov
Table 1: Effects of BDE-100 and Related PBDEs on Gene Expression
| Compound | Organism/Cell Line | Method | Key Findings | Reference |
| BDE-100 | Human breast cancer cells | RNA-Seq | Weak ERα antagonist; regulates unique gene sets. | nih.gov |
| 6-hydroxy-BDE-47 | Zebrafish embryonic fibroblast cells | Microarray | Altered expression of genes in proton transport and carbohydrate metabolism. | acs.org |
| BDE-47 | Developing zebrafish | Gene expression analysis | Weak induction of CYP1A1 mRNA. | nih.gov |
| BDE-47 | Zebrafish embryos/larvae | RNA-Seq | Downregulation of neurodevelopmental pathways. | researchgate.net |
| BDE-47 | Human M(LPS) macrophage cells | Microarray | Modulation of miRNAs involved in estrogen signaling and immune response. | nih.gov |
Signaling Pathway Modulation and Transcription Factor Activity
BDE-100 and its related compounds can modulate various signaling pathways and the activity of transcription factors. In human breast cancer cells, network analysis of differentially expressed genes indicated that BDE-100 interacts with the Aryl hydrocarbon Receptor (AhR) and Thyroid Hormone Receptor (TR). nih.gov These receptors acted as major hubs in the gene network, suggesting a significant role for BDE-100 in modulating their respective signaling pathways. nih.gov
Studies on BDE-47 in human neuroblastoma cells revealed that it can promote cell migration and invasion by upregulating matrix metalloproteinase-9 (MMP-9) through the G protein-coupled estrogen receptor 1 (GPER)/phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. nih.govresearchgate.net Inhibition of GPER or PI3K/Akt abolished the effects of BDE-47, confirming the involvement of this pathway. nih.govresearchgate.net
Furthermore, BDE-100 has been shown to modulate endocrine system functions by interfering with several hormonal signaling pathways simultaneously. researchgate.net In reporter gene assays, BDE-100 exhibited estrogenic, anti-estrogenic, and anti-androgenic activities, and it enhanced the expression of a reporter gene induced by thyroid hormone. researchgate.net This indicates a broad capacity to interfere with nuclear receptor signaling. The interaction of PBDEs with multiple nuclear receptors, including estrogen-related receptor alpha (ERRα), has been demonstrated, highlighting the complexity of their endocrine-disrupting effects. nih.gov
Transcription factors are key regulators of gene expression, and their activity can be influenced by environmental chemicals. nih.gov The modulation of transcription factor activity by BDE-100, as evidenced by its interaction with AhR and TR, is a critical mechanism underlying its toxicological effects. nih.gov
Global Regulatory Frameworks and Research Implications
International Conventions and Agreements (e.g., Stockholm Convention)
The Stockholm Convention on Persistent Organic Pollutants (POPs) is a key international treaty aimed at eliminating or restricting the production and use of POPs. chemradar.comnih.gov Several PBDEs, including tetrabromodiphenyl ether and pentabromodiphenyl ether, are listed in Annex A of the Convention, which targets them for elimination. pops.intpops.int Specifically, in 2009, the Conference of the Parties to the Stockholm Convention amended Annex A to include tetrabromodiphenyl ether and pentabromodiphenyl ether. brsmeas.orgpops.int This listing was based on the recommendation of the Persistent Organic Pollutants Review Committee, which considered the risk profile and risk management evaluation for commercial pentabromodiphenyl ether. pops.int
The Convention allows for specific exemptions, such as the recycling of articles containing these PBDEs, with this exemption set to expire no later than 2030. pops.intpops.int The Conference of the Parties is mandated to evaluate the progress towards the elimination of these chemicals in articles and review the continued need for such exemptions. brsmeas.org
National and Regional Regulations and Their Impact on Research Needs
Following the lead of the Stockholm Convention, many countries and regions have implemented their own regulations to control PBDEs. These national and regional policies have a direct impact on the need for further research into the environmental presence and effects of compounds like 2,2',5,6'-tetrabromodiphenyl ether.
In the United States , the Environmental Protection Agency (EPA) proposed a significant new use rule (SNUR) under the Toxic Substances Control Act (TSCA) for several PBDEs, including tetrabromodiphenyl ether. federalregister.govinmetro.gov.br This rule requires manufacturers and importers to notify the EPA before commencing any new use of these substances. federalregister.govinmetro.gov.br While there is no federal mandate for the restriction of POPs as the U.S. has not ratified the annexes to the Stockholm Convention, thirteen states have implemented their own concentration limits on various flame retardants. nih.gov The EPA has also established oral reference doses (RfDs) for several PBDE congeners, including 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), to protect against noncarcinogenic health effects. epa.govepa.gov These regulatory actions necessitate ongoing monitoring and research to ensure compliance and to understand the health risks associated with exposure.
The European Union has taken stringent measures, almost entirely prohibiting the production and use of PBDE commercial mixtures in commercial goods. nih.gov The EU has also set a biota-based Environmental Quality Standard (EQS) for a sum of six PBDE congeners, including BDE-47, in fish to protect both the environment and human health from the consumption of contaminated fish. environment-agency.gov.uk This has spurred research into the levels of these compounds in various environmental compartments and biota to assess compliance with the EQS.
Other countries like China , Japan , and India have also made significant strides in regulating POPs in line with the Stockholm Convention. nih.gov For instance, China has set concentration limits for certain PBDEs in electronic goods, and India has banned the manufacture, trade, import, and use of some PBDEs. nih.gov These regulations create a demand for research to monitor the effectiveness of these bans and to identify any remaining sources of these pollutants.
Retrospective Analysis of Environmental Levels and Policy Effectiveness
Retrospective analysis of environmental levels of this compound and other PBDEs is crucial for evaluating the effectiveness of international and national policies. Studies have shown that despite regulations, these compounds remain present in various environmental matrices.
PBDEs have been detected in diverse environments, from indoor settings to e-waste disposal sites and even remote areas like the Arctic, highlighting their persistence and potential for long-range transport. environment-agency.gov.uknih.gov They are found in soil, water, sediment, and biota. nih.govsacredheart.edu For example, studies in the UK have measured PBDE concentrations in freshwater and saline fish, as well as in blue mussels. environment-agency.gov.uk A significant percentage of sites exceeded the EU's Environmental Quality Standard, indicating a continued risk. environment-agency.gov.uk
Research has also focused on the presence of PBDEs in specific ecosystems, such as mangrove sediments, where they can pose a threat to the local organisms. researchgate.net Studies have investigated the toxic effects of BDE-47 on mangrove species, revealing impacts on photosynthesis. researchgate.net The bioconcentration and biomagnification of PBDEs in marine food webs are also areas of active research, with studies showing that these compounds can accumulate in organisms and be passed up the food chain. nih.gov
The continued detection of these compounds in the environment, even after the implementation of regulations, underscores the importance of ongoing monitoring and research. This data is essential for assessing the long-term effectiveness of policies like the Stockholm Convention and for identifying any remaining sources or "legacy" contamination that may need to be addressed.
Data Tables
| Regulatory Body/Convention | Regulation/Action | Affected Compounds | Key Provisions |
| Stockholm Convention | Listing in Annex A | Tetrabromodiphenyl ether and pentabromodiphenyl ether | Targeted for elimination; specific exemptions for recycling until 2030. pops.intpops.int |
| United States (EPA) | Significant New Use Rule (SNUR) | Tetrabromodiphenyl ether and other PBDEs | Requires notification for new uses. federalregister.govinmetro.gov.br |
| European Union | Prohibition of use; Environmental Quality Standard (EQS) | PBDE commercial mixtures; Sum of 6 PBDE congeners | Prohibits production and use in most goods; sets a limit for concentration in fish. nih.govenvironment-agency.gov.uk |
| China | Concentration limits | Penta- and Octa-BDEs | Sets limits for presence in electronic goods. nih.gov |
| India | Ban | HBB, HBCDD, and some PBDEs | Bans manufacture, trade, import, and use. nih.gov |
| Environmental Compartment | Location | Finding | Reference |
| Biota (Fish and Mussels) | United Kingdom | Widespread presence of PBDEs, with many sites exceeding the EU's EQS. | environment-agency.gov.uk |
| Sediment | Mangrove Ecosystems | Detection of PBDEs, with potential toxic effects on local flora. | researchgate.net |
| Biota (Marine Organisms) | Various | Evidence of bioconcentration and biomagnification in marine food webs. | nih.gov |
| Human Tissue | Global | Detection of PBDEs, indicating widespread human exposure. | nih.gov |
Emerging Research Frontiers and Future Directions
Understanding Conformation and Structure-Activity Relationships
The three-dimensional conformation of 2,2',5,6'-Tetrabromodiphenyl ether is a critical determinant of its biological activity. The specific arrangement of its bromine atoms influences how it interacts with biological molecules. Research into the structure-activity relationships of polybrominated diphenyl ethers (PBDEs) has revealed that the bromine substitution pattern is a key factor in their metabolic fate.
For instance, studies on various fish species have shown that PBDE congeners lacking a meta-substituted bromine atom, such as BDE-100, are not readily metabolized. nih.gov This structural feature appears to hinder enzymatic debromination, a primary metabolic pathway for many PBDEs. nih.gov In contrast, congeners with at least one meta-bromine are more susceptible to metabolic breakdown. nih.gov These findings underscore the importance of molecular structure in determining the persistence and bioaccumulation potential of BDE-100.
Further research is focused on elucidating how the specific conformation of BDE-100 affects its binding to transport proteins and receptors. For example, its interaction with P-glycoprotein (P-gp), a transporter involved in moving substances across the blood-brain barrier, has been structurally characterized. mdpi.com Understanding these interactions at a molecular level is crucial for predicting its toxicological effects and developing strategies to mitigate them.
Development of Novel Remediation and Degradation Technologies
The persistence of BDE-100 in the environment necessitates the development of effective remediation and degradation technologies. Current research is exploring a variety of physical, chemical, and biological methods to remove this contaminant from soil, water, and sediment. nih.govresearchgate.net
Advanced Oxidation Processes (AOPs): AOPs are a promising set of techniques that generate highly reactive radicals to break down persistent organic pollutants like BDE-100. nih.govresearchgate.net
Photocatalytic Degradation: This method utilizes semiconductor materials to generate reactive oxygen species upon light irradiation, leading to the degradation of PBDEs. nih.govresearchgate.net It is one of the most widely reported methods for PBDE remediation. nih.govresearchgate.net
Reductive Debromination: This process involves the removal of bromine atoms from the diphenyl ether structure, often facilitated by zero-valent metals or microbial processes. nih.govresearchgate.net
Bioremediation: The use of microorganisms to degrade or transform BDE-100 is an area of active investigation. While some bacteria have shown the ability to debrominate highly brominated PBDEs, the degradation of lower-brominated congeners like BDE-100 is more complex. oaepublish.com
Adsorption: Using low-cost adsorbents derived from industrial or agricultural waste is being explored as a cost-effective method for removing PBDEs from aqueous solutions. mdpi.com
Given the recalcitrant nature of BDE-100, a combination of different remediation techniques is likely to be the most effective approach. nih.govresearchgate.net
Assessment of Mixture Toxicity and Combination Effects
In the real world, organisms are exposed to a complex mixture of chemicals, not just single compounds. Therefore, a significant area of emerging research is the assessment of the mixture toxicity of BDE-100 in combination with other environmental contaminants. The combined effects of these mixtures can be additive, synergistic, or antagonistic, leading to toxicological outcomes that are different from those predicted for individual compounds.
Studies have shown that exposure to mixtures of PBDEs and other persistent organic pollutants, such as polychlorinated biphenyls (PCBs), can lead to enhanced neurobehavioral defects. oup.com For example, co-exposure to BDE-99 and PCB 52 in mice resulted in more severe impairments in spontaneous motor behavior and habituation than exposure to either compound alone. oup.com
Furthermore, the presence of other substances like microplastics can exacerbate the oxidative stress caused by PBDEs. mdpi.com Similarly, combined exposure to cadmium and BDE-209 resulted in more severe liver damage. mdpi.com Understanding these interactions is crucial for conducting accurate environmental risk assessments and establishing safe exposure limits.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics)
The advent of "omics" technologies, such as metabolomics and proteomics, is revolutionizing the study of toxicology. These powerful tools allow for a comprehensive analysis of the molecular changes that occur in an organism upon exposure to a chemical like BDE-100.
Metabolomics provides a snapshot of the small-molecule metabolites present in a biological system. Studies using metabolomics have revealed that exposure to PBDEs can cause significant alterations in various metabolic pathways, including:
Glutathione metabolism hkbu.edu.hk
Ascorbate and aldarate metabolism hkbu.edu.hk
Lipid metabolism hkbu.edu.hk
Pyrimidine and purine metabolism hkbu.edu.hk
Pentose phosphate pathway hkbu.edu.hk
For example, exposure to BDE-47 has been shown to attenuate mitochondrial respiration and enhance glycolysis in cells. nih.gov
Proteomics , the large-scale study of proteins, can identify changes in protein expression and function following exposure to a toxicant. This information can help to elucidate the mechanisms of toxicity and identify potential biomarkers of exposure.
By integrating these omics technologies, researchers can gain a more holistic understanding of the biological effects of BDE-100 and identify key pathways and molecules involved in its toxicity. mdpi.com
Modeling Environmental Fate and Transport under Climate Change Scenarios
Climate change is expected to have a significant impact on the environmental fate and transport of persistent organic pollutants like BDE-100. Changes in temperature, precipitation, and wind patterns can alter the partitioning of these chemicals between different environmental compartments (air, water, soil, and biota) and their long-range transport. nih.gov
Researchers are developing and refining multimedia fate and transport models to predict how BDE-100 will behave under various climate change scenarios. nih.gov These models incorporate data on the chemical's physical-chemical properties, environmental conditions, and emission sources to simulate its movement and distribution in the environment. acs.org
Key factors that are being considered in these models include:
The effect of rising temperatures on volatilization rates.
The impact of changing precipitation patterns on wet deposition.
The influence of altered wind patterns on long-range atmospheric transport.
By improving our ability to model the environmental fate of BDE-100, we can better predict its potential for accumulation in sensitive ecosystems and human populations under a changing climate.
Comparative Ecotoxicology Across Diverse Ecosystems and Species
The toxic effects of BDE-100 can vary significantly across different ecosystems and species. Comparative ecotoxicology aims to understand these differences by studying the effects of this compound on a wide range of organisms and in various environmental settings.
For example, studies on fish have revealed species-specific differences in the metabolism of PBDEs. nih.gov Common carp (B13450389), for instance, have been shown to metabolize certain PBDE congeners at a much faster rate than rainbow trout or Chinook salmon. nih.gov These metabolic differences can lead to different patterns of bioaccumulation and toxicity. nih.gov
Research has also shown that the congener profiles of PBDEs can differ between species at the top of the food web. researchgate.net For example, pronounced differences in the percentages of BDE-99, BDE-100, and BDE-153 have been observed between sparrowhawks and common buzzards. researchgate.net
By conducting comparative ecotoxicological studies, scientists can identify particularly sensitive species and ecosystems, which is essential for developing targeted environmental protection strategies.
Sustainable Chemistry and Replacement Alternatives for Brominated Flame Retardants
The growing concerns over the environmental and health impacts of brominated flame retardants have spurred the development of safer, more sustainable alternatives. The principles of green chemistry are guiding the design of new flame retardants that are less toxic, less persistent, and derived from renewable resources. healthandenvironment.org
Several classes of alternative flame retardants are being investigated and used, including:
Organophosphorus compounds: These are widely used as replacements for PBDEs in plastics and textiles. mst.dk However, some organophosphate flame retardants have also been found to have persistence and toxicity issues. nih.gov
Inorganic flame retardants: Metal hydroxides like aluminum trihydroxide and magnesium hydroxide are used in halogen-free formulations. mst.dkmerlinchem.com
Nitrogen-based flame retardants: Melamine and its derivatives are used as effective flame retardants. mst.dk
Bio-based flame retardants: Researchers are exploring the use of natural compounds from plants, such as gallic acid and phytic acid, to create safer and biodegradable flame retardants. nih.govearth.com
The transition to safer alternatives is a complex process that requires careful evaluation to avoid "regrettable substitutions," where one hazardous chemical is replaced with another that has unknown or unforeseen risks. nih.gov A holistic approach that considers the entire life cycle of the chemical is necessary to ensure the development of truly sustainable flame retardant solutions. nih.gov
Q & A
Basic Research Questions
Q. How can researchers accurately identify and quantify 2,2',5,6'-Tetrabromodiphenyl ether in environmental samples?
- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) or high-resolution mass spectrometry (HRMS) for separation and quantification. Isotope dilution techniques (e.g., -labeled internal standards) improve accuracy by correcting for matrix effects . Calibration standards must be prepared in matching matrices (e.g., sediment, biota) to account for recovery variability. For structural confirmation, compare retention times and mass spectra with certified reference materials (CAS 243982-82-3) .
Q. What are the primary environmental matrices where this compound has been detected?
- Methodological Answer : While direct evidence for BDE-71/49 is limited, analogous PBDEs (e.g., BDE-47, BDE-99) are frequently detected in lipid-rich tissues of marine mammals, fish, and human serum . Prioritize analysis in adipose tissue, breast milk, and sediments due to PBDEs' lipophilicity and persistence. Passive sampling devices (e.g., SPMDs) can assess air/water partitioning coefficients () to predict environmental distribution .
Q. What analytical challenges arise when distinguishing this compound from co-eluting congeners in complex mixtures?
- Methodological Answer : Co-elution with structurally similar congeners (e.g., BDE-49, BDE-71) requires advanced chromatographic separation using DB-5MS or equivalent capillary columns with slow temperature ramping. Confirmatory analysis via MS/MS in selected reaction monitoring (SRM) mode enhances specificity. Collaborative inter-laboratory studies are recommended to validate peak assignments .
Advanced Research Questions
Q. What experimental models are suitable for studying the metabolic pathways of this compound in aquatic organisms?
- Methodological Answer : Use in vitro hepatic microsomal assays from model species (e.g., common carp, Cyprinus carpio) to identify phase I (hydroxylation) and phase II (glucuronidation/sulfation) metabolites . For in vivo studies, dietary exposure models with controlled dosing (e.g., 50–500 ng/g feed) followed by LC-MS/MS analysis of metabolites in bile and liver tissues are effective .
Q. How does the bromination pattern of this compound influence its debromination kinetics compared to other PBDE congeners?
- Methodological Answer : The ortho-substituted bromines in BDE-71/49 may reduce reductive debromination rates compared to para-substituted congeners (e.g., BDE-47). Investigate using zero-valent zinc (ZVZ) with ascorbic acid as a reductant in anaerobic batch reactors. Monitor pseudo-first-order rate constants () via GC-ECD and compare with BDE-47 () .
Q. What in vitro methodologies can elucidate the endocrine-disrupting potential of hydroxylated metabolites of this compound?
- Methodological Answer : Employ transthyretin (TTR) competitive binding assays and estradiol sulfotransferase (SULT) inhibition assays. Hydroxylated PBDE metabolites exhibit 10–1000× higher potency than parent compounds. Use rat hepatoma (H4IIE) or human embryonic kidney (HEK293) cells transfected with thyroid/estrogen receptor reporters to quantify transcriptional activation .
Q. How can researchers resolve conflicting data on the bioaccumulation factors (BAFs) of this compound across different trophic levels?
- Methodological Answer : Address variability by standardizing lipid normalization and trophic magnification factors (TMFs) in food web studies. Controlled mesocosm experiments with isotopic tracers (e.g., -labeled BDE-71/49) can isolate uptake, depuration, and metabolic rates. Contrast results with field data from top predators (e.g., seabirds, marine mammals) to validate models .
Q. What mechanisms explain the cytotoxic effects of this compound in marine microalgae and bivalves?
- Methodological Answer : Conduct EC assays using Skeletonema costatum or Mytilus galloprovincialis exposed to BDE-71/49 (0.1–100 µg/L). Assess mitochondrial dysfunction via ATP quantification, reactive oxygen species (ROS) generation, and mitophagy markers (e.g., PINK1/Parkin pathway). Compare with BDE-47, which induces miR-34a-5p-mediated mitophagy impairment at ≥10 µM .
Data Contradiction Analysis
Q. Why do studies report divergent half-lives for this compound in mammalian vs. piscine models?
- Methodological Answer : Discrepancies arise from species-specific metabolic capacities. Rats retain >80% of PBDEs in adipose tissue over 5 days, whereas carp exhibit rapid debromination and urinary excretion. Use comparative pharmacokinetic modeling with allometric scaling to extrapolate across taxa. Validate with in vitro metabolism data from liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
